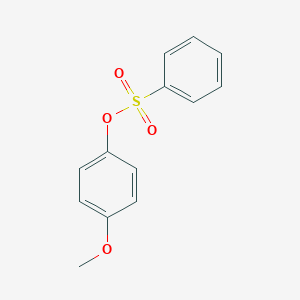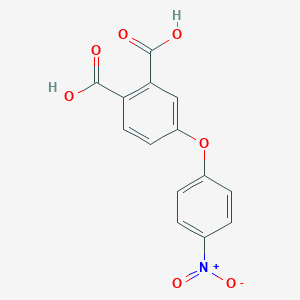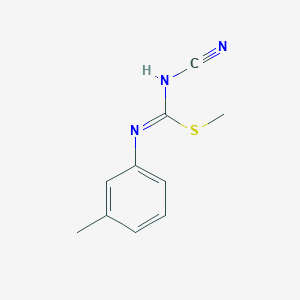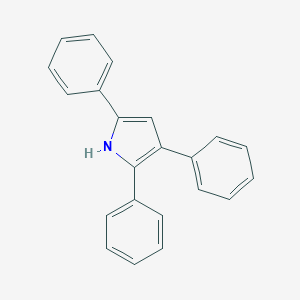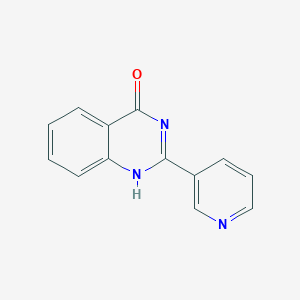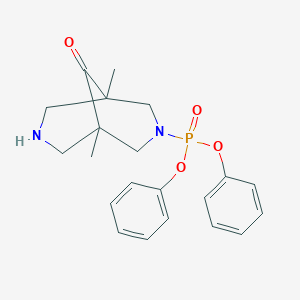
1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane, also known as DIPN, is a bicyclic compound that has been widely studied for its potential applications in various scientific fields. DIPN is a unique compound due to its structure, which contains both a bicyclic ring system and a phosphorylated amine group.
Scientific Research Applications
1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been studied for its potential applications in various scientific fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the activity of the enzyme thymidylate synthase. In chemical biology, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been used as a probe to study protein-ligand interactions and enzyme mechanisms. In materials science, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been explored for its potential as a building block for the synthesis of novel materials.
Mechanism Of Action
The mechanism of action of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane is related to its ability to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane binds to the active site of thymidylate synthase and prevents the enzyme from converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition leads to a decrease in the production of dTMP, which ultimately results in decreased DNA synthesis.
Biochemical And Physiological Effects
1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been shown to have both biochemical and physiological effects. In biochemical studies, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been found to inhibit the activity of thymidylate synthase with an IC50 value of approximately 0.5 μM. In physiological studies, 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane has been found to have anti-cancer activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane in lab experiments is its ability to selectively inhibit the activity of thymidylate synthase, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane. One area of research could focus on the development of more potent and selective inhibitors of thymidylate synthase based on the structure of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane. Another area of research could explore the use of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane as a building block for the synthesis of novel materials with unique properties. Additionally, further studies could investigate the potential of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane as an anti-cancer agent in vivo and its potential use in combination with other anti-cancer drugs.
Synthesis Methods
The synthesis of 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane involves the reaction of 1,5-dimethyl-3-oxo-2,6-diphenyl-2,3,6,7-tetrahydro-1H-purine with diphenyl chlorophosphate. The reaction is typically carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane.
properties
CAS RN |
172881-96-8 |
|---|---|
Product Name |
1,5-Dimethyl-3-(diphenoxyphosphoryl)-9-oxo-3,7-diazabicyclo(3.3.1)nonane |
Molecular Formula |
C21H25N2O4P |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-diphenoxyphosphoryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H25N2O4P/c1-20-13-22-14-21(2,19(20)24)16-23(15-20)28(25,26-17-9-5-3-6-10-17)27-18-11-7-4-8-12-18/h3-12,22H,13-16H2,1-2H3 |
InChI Key |
DTXRUNJMFKOIDA-UHFFFAOYSA-N |
SMILES |
CC12CNCC(C1=O)(CN(C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C |
Canonical SMILES |
CC12CNCC(C1=O)(CN(C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
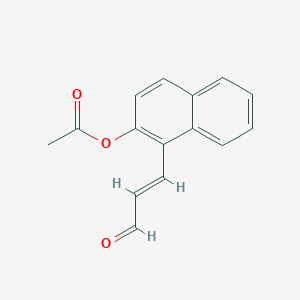
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
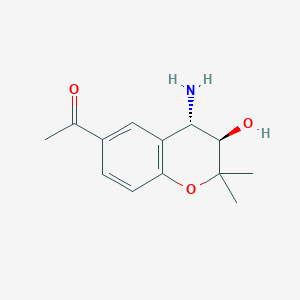
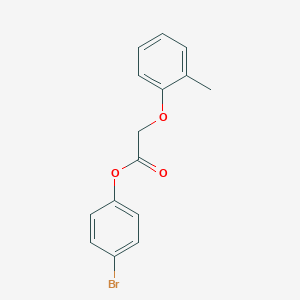
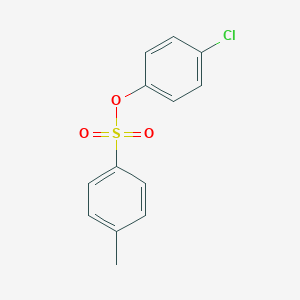
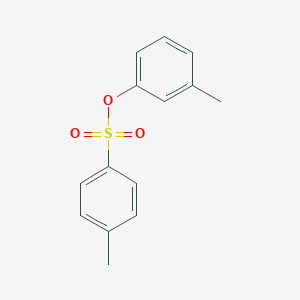
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)
